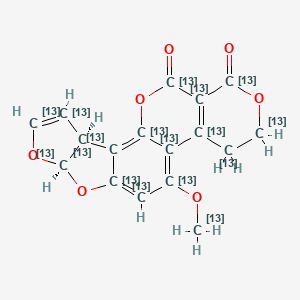
6-Bromo-2,3-dichloroanisole
Overview
Description
“6-Bromo-2,3-dichloroanisole” is a chemical compound with the molecular formula C7H5BrCl2O . It has a molecular weight of 255.924 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromo, dichloro, and methoxy substituents . The exact positions of these substituents can be determined by the compound’s IUPAC name .Scientific Research Applications
Environmental Presence and Origins
6-Bromo-2,3-dichloroanisole, a halogenated compound, is part of a broader category of organohalogens that have been studied for their presence and origins in various environmental contexts. Research has identified a pattern of halogenated anisoles, including bromo- and chloroanisoles, in the marine troposphere of the Atlantic Ocean, suggesting both anthropogenic and biogenic sources for these compounds. The study by Führer and Ballschmiter (1998) highlighted the ubiquity of such organohalogens and emphasized the importance of understanding their environmental implications, particularly their mixed origins which could reflect global distribution patterns and transformation processes in the environment (Führer & Ballschmiter, 1998).
Chemical Analysis and Detection Methods
Efforts to analyze and detect halogenated anisoles, including compounds related to this compound, have led to the development of sophisticated analytical techniques. For instance, the synthesis of standards for bromodichloroacetic acid and dibromochloroacetic acid, closely related to the chemical structure of interest, was undertaken to facilitate the analysis of haloacetic acid species resulting from water treatment processes (Cowman & Singer, 1996). This work underscores the challenges and advancements in detecting and quantifying halogenated compounds in environmental samples, which are crucial for monitoring water quality and understanding the impact of water treatment processes on the formation of potentially harmful byproducts (Cowman & Singer, 1996).
Biological and Environmental Impact
The presence of bromo- and chloroanisoles in the environment raises questions about their biological and ecological impacts. Studies have explored the microbial degradation of halogenated compounds, revealing insights into the degradation pathways, persistent metabolites, and the diversity of degrader organisms involved. Research by Holtze et al. (2008) on the microbial degradation of benzonitrile herbicides, which share structural similarities with this compound, provides a foundation for understanding how such compounds may be transformed or broken down in soil and aquatic environments. These findings are critical for assessing the environmental fate of halogenated anisoles and their potential accumulation in ecosystems (Holtze, S. R. Sørensen, J. Sørensen, & J. Aamand, 2008).
properties
IUPAC Name |
1-bromo-3,4-dichloro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLDDSLZYVNPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10778223 | |
| Record name | 1-Bromo-3,4-dichloro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10778223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174913-23-6 | |
| Record name | 1-Bromo-3,4-dichloro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10778223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-Bromo-2,5-bis(trideuteriomethoxy)phenyl]propan-2-amine](/img/structure/B1514401.png)



![[(4R,4Ar,7aR,12bS)-9-methoxy-7-oxo-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] acetate;hydrochloride](/img/structure/B1514409.png)

![(17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-4-en-3-one](/img/structure/B1514412.png)
![[(6aR,10aR)-1-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B1514413.png)



![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)indol-3-yl]methanone](/img/structure/B1514423.png)